5,6-Dichloro-3-iodopyrazin-2-amine
Description
5,6-Dichloro-3-iodopyrazin-2-amine (CAS 2089311-22-6) is a halogenated pyrazine derivative characterized by its unique substitution pattern: chlorine atoms at positions 5 and 6, an iodine atom at position 3, and an amine group at position 2. The iodine atom introduces steric bulk and polarizability, which can influence reactivity and binding interactions in biological systems .
Properties
IUPAC Name |
5,6-dichloro-3-iodopyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQIBHPEVIOGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-iodopyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method includes the iodination of 5,6-dichloropyrazine-2-amine using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5,6-Dichloro-3-iodopyrazin-2-amine may involve large-scale halogenation processes, utilizing advanced equipment to ensure precise control over reaction parameters. The compound is often produced in high purity and stored under specific conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-iodopyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5,6-Dichloro-3-iodopyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-iodopyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of halogenated pyrazines and pyridines.
Key Findings from Structural Analysis
Core Heterocycle Differences :
- The target compound features a pyrazine ring, whereas analogs like 3,5,6-Trichloropyridin-2-amine and 5,6-Dichloropyridine-2,3-diamine are based on pyridine or pyridazine cores. Pyrazines exhibit distinct electronic properties due to their two nitrogen atoms at adjacent positions, enhancing π-electron deficiency compared to pyridines .
Halogen Substitution Effects :
- Iodine vs. Chlorine : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine-only analogs (e.g., 3,5,6-Trichloropyridin-2-amine). This may enhance halogen bonding interactions in drug design but reduce solubility in aqueous media .
- Positional Halogenation : 3,4,5,6-Tetrachloropyridin-2-amine shows higher halogen density, likely increasing steric hindrance and altering reactivity compared to the target compound .
Functional Group Variations :
- The amine group at position 2 in the target compound is retained in most analogs. However, 5,6-Dichloropyridine-2,3-diamine introduces a second amine group at position 3, which could enhance hydrogen-bonding capacity .
Biological Activity
5,6-Dichloro-3-iodopyrazin-2-amine is a heterocyclic compound notable for its unique structural characteristics, which include both chlorine and iodine atoms attached to a pyrazine ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C4H2Cl2IN3
- Molecular Weight : 241.89 g/mol
- IUPAC Name : 5,6-Dichloro-3-iodopyrazin-2-amine
The biological activity of 5,6-Dichloro-3-iodopyrazin-2-amine is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in substitution reactions with biological molecules such as proteins and nucleic acids.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus altering their activity.
- Receptor Interaction : It can also bind to receptors involved in signal transduction pathways, potentially modulating cellular responses.
Biological Activity Studies
Research has indicated that 5,6-Dichloro-3-iodopyrazin-2-amine exhibits a range of biological activities:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. For example:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | High | |
| Candida albicans | Low |
Anticancer Potential
In vitro studies have suggested that 5,6-Dichloro-3-iodopyrazin-2-amine may possess anticancer properties by inducing apoptosis in cancer cells. The following table summarizes findings from recent studies:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | |
| MCF7 (Breast Cancer) | 20 | |
| A549 (Lung Cancer) | 25 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of 5,6-Dichloro-3-iodopyrazin-2-amine against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load when treated with the compound at concentrations above 10 µg/mL. -
Case Study on Cancer Cell Apoptosis :
Research involving MCF7 breast cancer cells revealed that treatment with the compound led to increased levels of caspase activation, indicating an apoptotic response. Flow cytometry analysis confirmed a higher percentage of cells undergoing apoptosis compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
